REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](O)=[O:12])[C:6]1=[O:14])(=O)C.O[N:16]1C(=O)CCC1=O>C(Cl)(Cl)Cl>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:16])=[O:12])[C:6]1=[O:14]
|
Name
|
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C(N(CC1)CC(=O)O)=O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid is filtered, whereupon the filtrate
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol
|
Type
|
ADDITION
|
Details
|
10 ml of ion-free water are then added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for an additional minutes
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
STIRRING
|
Details
|
the residue is stirred in 30 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
the crystallized-out product is recrystallized two more times from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(N(CC1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](O)=[O:12])[C:6]1=[O:14])(=O)C.O[N:16]1C(=O)CCC1=O>C(Cl)(Cl)Cl>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:16])=[O:12])[C:6]1=[O:14]
|
Name
|
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C(N(CC1)CC(=O)O)=O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid is filtered, whereupon the filtrate
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol
|
Type
|
ADDITION
|
Details
|
10 ml of ion-free water are then added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for an additional minutes
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
STIRRING
|
Details
|
the residue is stirred in 30 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
the crystallized-out product is recrystallized two more times from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(N(CC1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |